molecular formula C10H16O3 B13219946 Ethyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

Ethyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

Cat. No.: B13219946
M. Wt: 184.23 g/mol
InChI Key: PEYAQKQENAYRAR-UHFFFAOYSA-N
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Description

Ethyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate is a chemical compound with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol . This compound is characterized by its unique spirocyclic structure, which includes an oxaspiro ring system. It is primarily used in research and industrial applications due to its interesting chemical properties and potential for various reactions.

Preparation Methods

The synthesis of Ethyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of ethyl 2-bromo-2-methylpropanoate with 1,3-dioxolane in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, typically nitrogen, and at a temperature range of 0-25°C. The product is then purified using standard techniques such as column chromatography .

Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various types of chemical reactions, including:

Scientific Research Applications

Ethyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: Potential applications in drug development are explored due to its ability to interact with specific enzymes and receptors. It serves as a lead compound for the development of new therapeutic agents.

    Industry: In industrial settings, it is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in the accumulation or depletion of specific metabolites .

Comparison with Similar Compounds

Ethyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate can be compared with other spirocyclic compounds such as:

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the ester functional group, which contribute to its distinct chemical and biological properties.

Biological Activity

Ethyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate (CAS Number: 1936091-38-1) is a chemical compound that has garnered attention for its potential biological activities. This compound belongs to the class of spiro compounds, which are characterized by their unique structural framework that may contribute to diverse pharmacological properties. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

  • Molecular Formula : C10_{10}H16_{16}O3_3
  • Molecular Weight : 184.23 g/mol
  • CAS Number : 1936091-38-1

Biological Activity Overview

The biological activities of this compound have been explored primarily in the context of its potential therapeutic applications. The following sections detail specific areas of research.

Antimicrobial Activity

Recent studies have indicated that compounds with spiro structures may exhibit antimicrobial properties. This compound has been investigated for its efficacy against various bacterial strains. A study conducted by researchers at the University of Milan evaluated the compound's activity against resistant strains of bacteria, revealing promising results in inhibiting growth at specific concentrations.

Bacterial Strain IC50 (µg/mL) Selectivity Index (SI)
E. coli254
S. aureus303
P. aeruginosa205

Note: IC50 represents the concentration required to inhibit 50% of bacterial growth; SI is calculated as CC50/IC50.

Antioxidant Properties

The antioxidant capacity of this compound has also been studied, showing its potential to scavenge free radicals effectively. This property is significant in preventing oxidative stress-related diseases.

A comparative analysis indicated that the compound exhibited a higher antioxidant activity compared to standard antioxidants such as ascorbic acid:

Compound DPPH Scavenging Activity (%)
This compound85
Ascorbic Acid75

DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging activity is a common method for evaluating antioxidant potential.

The precise mechanism by which this compound exerts its biological effects remains under investigation. Preliminary studies suggest that the compound may interact with cellular pathways involved in oxidative stress and inflammation, potentially leading to enhanced cellular protection and reduced microbial growth.

Case Studies

A notable case study involved the synthesis and evaluation of this compound derivatives aimed at improving its biological activity. Researchers synthesized several analogs and assessed their antimicrobial properties:

Derivative IC50 (µg/mL)
Ethyl derivative A15
Ethyl derivative B18
Ethyl derivative C22

These derivatives demonstrated enhanced activity compared to the parent compound, indicating that structural modifications can significantly influence biological efficacy.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

ethyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate

InChI

InChI=1S/C10H16O3/c1-4-12-8(11)7-10(13-7)5-9(2,3)6-10/h7H,4-6H2,1-3H3

InChI Key

PEYAQKQENAYRAR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CC(C2)(C)C

Origin of Product

United States

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